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Compound of Interest

Compound Name: 1H-imidazole-2-carbaldehyde

Cat. No.: B121022

This technical guide provides an in-depth analysis of the spectroscopic data for 1H-imidazole-
2-carbaldehyde, a pivotal heterocyclic aldehyde in synthetic chemistry and drug development.
This document is intended for researchers, scientists, and professionals, offering a centralized

resource for its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS)
characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a fundamental technique for elucidating the molecular structure of 1H-
imidazole-2-carbaldehyde. The presence of tautomers and the potential for hydrate formation
in certain solvents can lead to complex spectra.

1.1. *H NMR Spectral Data

The 'H NMR spectrum of 1H-imidazole-2-carbaldehyde typically exhibits signals
corresponding to the aldehyde proton, the two imidazole ring protons, and the N-H proton.
Chemical shifts can vary depending on the solvent and concentration.
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Proton
Assignment

Chemical Shift
(d) in ppm

Multiplicity

Coupling
Constant (J) in
Hz

Notes

Aldehyde (-CHO)

~9.63

Singlet

The chemical
shift of this
proton is highly
characteristic.

Imidazole Ring
(H4/H5)

~7.15-7.45

Doublet, Doublet

Two distinct
signals are
typically
observed for the
non-equivalent

ring protons.[1]

Imidazole Ring
(N-H)

Broad signal

Often a broad
signal due to
exchange; its
position is
solvent-

dependent.

1.2. BC NMR Spectral Data

The 13C NMR spectrum provides insight into the carbon framework of the molecule. The

carbonyl carbon of the aldehyde is a key diagnostic signal.
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_ Chemical Shift (d) in ppm
Carbon Assignment Notes
(DMSO-ds)

The downfield chemical shift is
Aldehyde (C=0) ~181.3 characteristic of an aldehyde

carbonyl carbon.[2]

Carbon atom to which the

Imidazole Ring (C2) ~145.6 )

aldehyde is attached.[2]

One of the two non-equivalent
Imidazole Ring (C4) ~122.7 methine carbons in the

imidazole ring.[2]

The other non-equivalent
Imidazole Ring (C5) ~131.9 methine carbon in the

imidazole ring.[2]

1.3. Experimental Protocol: NMR Spectroscopy

e Objective: To acquire high-resolution *H and 3C NMR spectra of 1H-imidazole-2-
carbaldehyde.

 Instrumentation: A 300 MHz or higher NMR spectrometer.[1]
e Procedure:

o Sample Preparation: Approximately 5-10 mg of the compound is dissolved in 0.5-0.7 mL of
a suitable deuterated solvent (e.g., DMSO-de) in a 5 mm NMR tube.[1]

o 1H NMR Acquisition: The spectrometer is tuned and shimmed for the sample. A standard
one-dimensional *H NMR spectrum is acquired with a sufficient number of scans to
achieve a good signal-to-noise ratio.[1]

o 13C NMR Acquisition: A proton-decoupled 3C NMR spectrum is acquired. A larger number
of scans is typically required compared to *H NMR to obtain adequate signal intensity.[1]

o Data Processing: The acquired free induction decays (FIDs) are processed using a Fourier
transform, followed by phase and baseline correction.
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o Referencing: Chemical shifts (0) are reported in parts per million (ppm) relative to the
residual solvent peak (e.g., DMSO at 2.50 ppm for *H and 39.52 ppm for 13C) or an
internal standard like tetramethylsilane (TMS).[1][3]

Infrared (IR) Spectroscopy

IR spectroscopy is utilized to identify the characteristic functional groups present in 1H-
imidazole-2-carbaldehyde.

2.1. IR Spectral Data

Vibrational Mode Frequency (cm~?) Intensity

N-H Stretch (imidazole) ~3100 Medium-Broad
C-H Stretch (aromatic) ~3000-3100 Medium

C=0 Stretch (aldehyde) ~1685 Strong

C=N Stretch (imidazole ring) ~1580 Medium-Strong
C=C Stretch (imidazole ring) ~1400-1475 Medium-Strong

2.2. Experimental Protocol: IR Spectroscopy

o Objective: To obtain the infrared spectrum of 1H-imidazole-2-carbaldehyde to identify its
functional groups.

 Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.

e Procedure (Attenuated Total Reflectance - ATR):

o Background Spectrum: A background spectrum of the empty ATR crystal is recorded to
correct for atmospheric CO2 and H20.[3]

o Sample Application: A small amount of the solid sample is placed directly onto the ATR
crystal, ensuring good contact.[3]
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o Spectrum Acquisition: The sample spectrum is acquired, typically by co-adding 16 to 32
scans at a resolution of 4 cm~1 over a range of 4000-400 cm~1.[3]

o Data Processing: The final IR spectrum is generated by automatic subtraction of the
background spectrum from the sample spectrum.[3]

e Procedure (KBr Pellet):

o Sample Preparation: A small amount of the solid sample is finely ground with potassium
bromide (KBr) and pressed into a thin, transparent pellet.[1]

o Spectrum Acquisition: The KBr pellet is placed in the sample holder of the FTIR
spectrometer, and the spectrum is recorded. A background spectrum of a pure KBr pellet
is used for correction.[1]

Mass Spectrometry (MS)

Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of
1H-imidazole-2-carbaldehyde. The compound has a molecular formula of CaH4N20 and a
molecular weight of approximately 96.09 g/mol .[4]

3.1. Mass Spectrometry Data

Proposed Fragment

m/z Value Relative Intensity | Notes
on
96 High [M]* Molecular ion peak.[5]
Loss of a hydrogen
95 Moderate [M-H]*
atom.[1]
Loss of carbon
monoxide, a
68 High [M-COJ* characteristic

fragmentation of
aldehydes.[1]

3.2. Experimental Protocol: Mass Spectrometry
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e Objective: To determine the molecular weight and fragmentation pattern of 1H-imidazole-2-
carbaldehyde.

e Instrumentation: A mass spectrometer with an Electron lonization (EI) source.[1]
e Procedure:

o Sample Introduction: The sample is introduced into the mass spectrometer, typically via a
direct insertion probe or a gas chromatograph (GC) interface.[1]

o lonization: Electron ionization is performed at a standard energy of 70 eV.[1]

o Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio by a
mass analyzer (e.g., quadrupole or time-of-flight).

o Detection: The abundance of each ion is measured, and a mass spectrum is generated.

Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the comprehensive spectroscopic
characterization of 1H-imidazole-2-carbaldehyde.
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Spectroscopic Analysis of 1H-imidazole-2-carbaldehyde

1H-imidazole-2-carbaldehyde
Sample
NMR Spectroscopy IR Spectroscopy | Mass Spectrometry ]

Structural Information Functional Group Molecular Weight &
(Connectivity, Protons) Identification (C=0, N-H) Fragmentation Pattern

Final Structure Confirmation

Click to download full resolution via product page

Caption: Workflow for the spectroscopic characterization of 1H-imidazole-2-carbaldehyde.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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